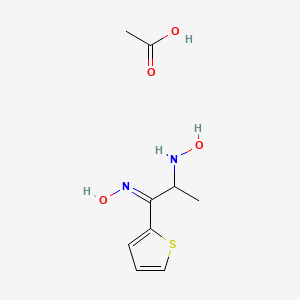

2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate (salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate is a chemical compound with potential applications in various fields. However, specific studies on this exact compound are limited. Related research focuses on analog compounds, which provide insights into possible properties and synthesis methods.

Synthesis Analysis

- Synthesis of similar compounds involves reactions with hydroxylamine hydrochloride and sodium acetate. For instance, the synthesis of 2-(alpha-hydroxyamino-alpha-phenylmethyl)-6-phenylmethylenecyclohexanone oxime, a related compound, was achieved by reacting 2,6-bis-(phenylmethylene)cyclohexanone with hydroxylamine hydrochloride and sodium acetate (Dimmock et al., 1992).

Molecular Structure Analysis

- High-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis are commonly used for structural elucidation. For example, the molecular structure of related oxime compounds was confirmed using these techniques (Dimmock et al., 1992).

Chemical Reactions and Properties

- Related compounds demonstrate selective toxicity toward various groups of tumors, indicating potential biological activity. This was observed in an in vitro screen conducted by the National Cancer Institute on approximately 54 cell lines (Dimmock et al., 1992).

Scientific Research Applications

Synthesis Applications

- Synthesis of Imidazoles: The acetate of 3-hydroxyamino-2-butanone oxime, a compound structurally related to 2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate, reacts with arylglyoxals to produce α-aroylnitrones, which cyclize under acid-catalyzed conditions to form 2-aroyl-1-hydroxy-4,5-dimethyl-imidazoles. An X-ray structural analysis of one of the resulting imidazoles has been carried out, showcasing the potential of oxime derivatives in synthesizing heterocyclic compounds (Amitina et al., 2009).

Pharmaceutical Science

- Cytotoxic Evaluation: Similar oxime compounds, specifically 6-arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and their analogues, have been synthesized and evaluated for cytotoxicity against murine mammary EMT6 cells and various cancer cell lines in an in vitro screen conducted by the National Cancer Institute. These studies highlight the potential of oxime derivatives in developing therapeutic agents (Dimmock et al., 1992).

properties

IUPAC Name |

acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.C2H4O2/c1-5(8-10)7(9-11)6-3-2-4-12-6;1-2(3)4/h2-5,8,10-11H,1H3;1H3,(H,3,4)/b9-7-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTKOLOWBUJMSK-VILQZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)C1=CC=CS1)NO.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/O)/C1=CC=CS1)NO.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)

![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)

![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)

![3-amino-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)

![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)

![1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)